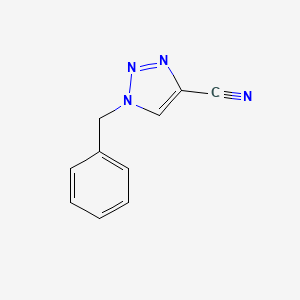
1-benzyl-1H-1,2,3-triazole-4-carbonitrile
Übersicht
Beschreibung
1-Benzyl-1H-1,2,3-triazole-4-carbonitrile is a versatile compound with the molecular formula C10H8N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is characterized by a triazole ring substituted with a benzyl group and a nitrile group, making it a valuable scaffold for chemical synthesis and research .
Wirkmechanismus
Target of Action
The primary target of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
This compound interacts with its target by binding to the colchicine binding site of tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the cell cycle is arrested, preventing the cells from dividing .
Biochemical Pathways
The disruption of microtubule formation affects several biochemical pathways. Most notably, it interferes with the mitotic spindle formation , which is essential for chromosome segregation during cell division . This leads to cell cycle arrest at the sub-G1 and G2/M phase .
Result of Action
The result of this compound’s action is the induction of apoptosis , or programmed cell death, in cancer cells . This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through various methods. One common approach involves the cycloaddition reaction between benzyl azide and ethyl cyanoacetate, followed by cyclization to form the triazole ring. The reaction typically requires a copper catalyst and proceeds under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of 1-benzyl-1H-1,2,3-triazole-4-amine.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-1,2,3-triazole: Lacks the nitrile group, making it less versatile in certain chemical reactions.
1-Phenyl-1H-1,2,3-triazole: Substituted with a phenyl group instead of a benzyl group, affecting its reactivity and applications.
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Contains both benzyl and phenyl groups, offering different steric and electronic properties.
Uniqueness: 1-Benzyl-1H-1,2,3-triazole-4-carbonitrile is unique due to the presence of both the benzyl and nitrile groups, which enhance its reactivity and make it a valuable intermediate for synthesizing a wide range of derivatives. Its ability to undergo diverse chemical reactions and its broad spectrum of applications in various fields highlight its significance in scientific research .
Eigenschaften
IUPAC Name |
1-benzyltriazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZMLSUPKREZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dimethoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2837906.png)
![4-Bromo-3,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2837910.png)

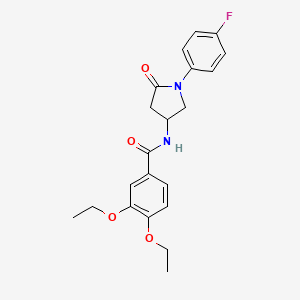
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)
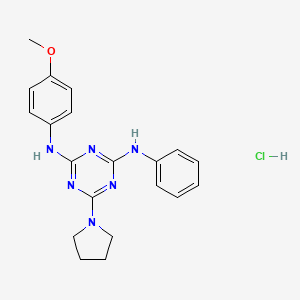
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)
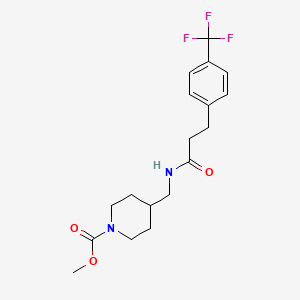
![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)

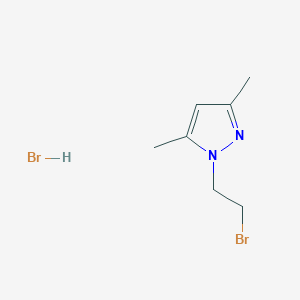
![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)
